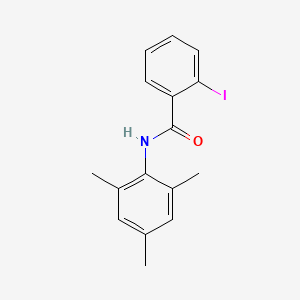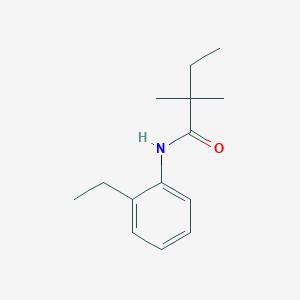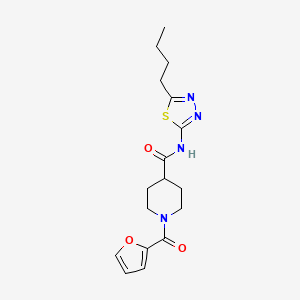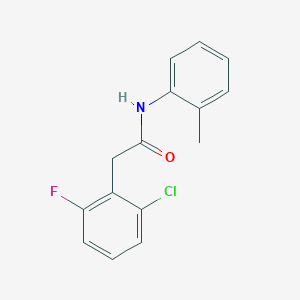![molecular formula C16H18N2O4S B11170712 2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11170712.png)
2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide: is an organic compound with the following chemical formula:
C16H17ClN2O4S
. It serves as an essential building block in synthetic chemistry and has been reported as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .Preparation Methods
The synthetic route for this compound involves the following steps:
Phenoxylation: Phenoxylation of an appropriate precursor (such as 2-chloroethylamine hydrochloride) with phenol yields the phenoxyethylamine intermediate.
Sulfamoylation: The phenoxyethylamine intermediate is then reacted with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfamoyl group.
Acetylation: Finally, acetylation of the sulfamoylated intermediate with acetic anhydride or acetyl chloride leads to the formation of 2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide.
Industrial production methods may involve variations of these steps, optimized for efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfamoyl group could yield the corresponding amine.
Substitution: Substitution reactions may occur at the phenyl ring or the phenoxy group. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Medicine: The compound’s role as a glyburide intermediate highlights its significance in pharmaceutical research.
Chemistry: Researchers explore its reactivity and applications in synthetic chemistry.
Biology: Investigations into its biological activity and potential therapeutic effects.
Industry: Its use in the synthesis of other compounds or materials.
Mechanism of Action
The exact mechanism by which 2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c17-23(20,21)15-8-6-13(7-9-15)10-11-18-16(19)12-22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H2,17,20,21) |
InChI Key |
PKJVUQYJUYBPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170653.png)

![2,5-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170678.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylbutanamide](/img/structure/B11170685.png)
![2-(ethylsulfanyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide](/img/structure/B11170697.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11170700.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11170701.png)
![1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11170703.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11170705.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpentanamide](/img/structure/B11170708.png)

